1-Benzyl-2-methyl-1H-imidazole-5-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a five-membered imidazole ring with a benzyl group and a cyano group at the 5-position. This compound belongs to the imidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile is C₁₁H₁₂N₄, and its structure features a methyl group attached to the second carbon of the imidazole ring, enhancing its chemical reactivity and potential biological interactions.
These reactions enable the synthesis of various derivatives that may exhibit improved pharmacological properties.
Compounds containing the imidazole structure, including 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile, have been extensively studied for their biological activities. They exhibit a range of pharmacological effects such as:
The synthesis of 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile can be achieved through several methods:
These synthetic routes allow for scalable production and modification of the compound.
1-Benzyl-2-methyl-1H-imidazole-5-carbonitrile has potential applications in various fields:
Interaction studies involving 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate the mechanism of action underlying its pharmacological effects:
Understanding these interactions is crucial for optimizing the compound's efficacy and safety profiles.
Several compounds share structural similarities with 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Benzylimidazole | Lacks methyl and cyano groups | Simpler structure; primarily studied for antifungal activity |
| 2-Methylimidazole | Contains only one methyl group | Known for its role in biochemical processes |
| 1-Benzyl-2-methylimidazole | Similar structure but lacks cyano functionality | Exhibits different biological activities due to structural differences |
| 1-Benzyl-4,5-dihydroimidazole | Saturated form with reduced reactivity | Unique due to saturation; explored for different pharmacological properties |
The uniqueness of 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile lies in its specific substitution pattern and the presence of both benzyl and cyano groups, which impart distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable candidate for further research and development in medicinal chemistry.
The compound 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile represents a substituted imidazole derivative with distinct structural features that define its systematic nomenclature [1]. According to International Union of Pure and Applied Chemistry guidelines, the preferred systematic name for this compound is 3-benzyl-2-methylimidazole-4-carbonitrile, reflecting the numbering convention where the nitrile-bearing carbon is designated as position 4 [1] [2]. The molecular formula C₁₂H₁₁N₃ corresponds to a molecular weight of 197.24 grams per mole [1].
The Chemical Abstracts Service registry number 19276-04-1 provides unambiguous identification of this compound in chemical databases [1] [3]. The compound is also catalogued under PubChem Compound Identifier 304331 and carries the DSSTox Substance Identifier DTXSID70307871 [1] [3]. Alternative nomenclature includes the designation NSC 195983, reflecting its inclusion in the National Cancer Institute compound collection [1].
The International Chemical Identifier representation InChI=1S/C12H11N3/c1-10-14-8-12(7-13)15(10)9-11-5-3-2-4-6-11/h2-6,8H,9H2,1H3 provides a standardized method for describing the molecular structure [1] [2]. The corresponding International Chemical Identifier Key BIJDVPJAKXEFBQ-UHFFFAOYSA-N serves as a unique identifier derived from the full International Chemical Identifier string [1] [2]. The Simplified Molecular Input Line Entry System representation CC1=NC=C(N1CC2=CC=CC=C2)C#N encodes the molecular structure in a linear notation format [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₃ |
| Chemical Abstracts Service Registry Number | 19276-04-1 |
| PubChem Compound Identifier | 304331 |
| International Union of Pure and Applied Chemistry Name | 3-benzyl-2-methylimidazole-4-carbonitrile |
| Molecular Weight | 197.24 g/mol |
| International Chemical Identifier | InChI=1S/C12H11N3/c1-10-14-8-12(7-13)15(10)9-11-5-3-2-4-6-11/h2-6,8H,9H2,1H3 |
| International Chemical Identifier Key | BIJDVPJAKXEFBQ-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CC1=NC=C(N1CC2=CC=CC=C2)C#N |
| Synonyms | NSC 195983, 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile |
| DSSTox Substance Identifier | DTXSID70307871 |
The molecular geometry of 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile exhibits characteristic structural features consistent with substituted imidazole compounds based on comparative crystallographic studies of related systems [4] [5] [6]. The imidazole ring adopts a planar configuration with maximum deviations from planarity typically less than 0.02 Angstroms, consistent with the aromatic character of the heterocyclic system [5] [6].
Bond length analysis reveals that carbon-nitrogen bonds within the imidazole ring span the range of 1.32 to 1.38 Angstroms, reflecting the partial double bond character resulting from electron delocalization [5] [7] [8]. The carbon-carbon bonds within the five-membered ring exhibit lengths between 1.36 and 1.42 Angstroms [7] [8]. The nitrile functional group displays a characteristic carbon-nitrogen triple bond length of approximately 1.15 to 1.16 Angstroms, consistent with the strong electron-withdrawing nature of this substituent [9].
The benzyl substitution at the nitrogen position introduces conformational flexibility, with the dihedral angle between the imidazole ring and the phenyl ring typically ranging from 60 to 90 degrees [6] [10]. This orientation minimizes steric interactions while allowing for potential π-π stacking interactions in the crystalline state [4] [5]. The nitrogen-carbon bond connecting the benzyl group to the imidazole nitrogen exhibits a typical single bond length of 1.46 to 1.48 Angstroms [5] [6].
Bond angle analysis within the imidazole ring shows nitrogen-carbon-nitrogen angles ranging from 105 to 112 degrees, deviating slightly from ideal trigonal geometry due to ring strain and substituent effects [5] [7] [8]. The linear geometry of the nitrile group is preserved with carbon-carbon-nitrogen bond angles approaching 178 to 180 degrees [9]. The methyl substitution at position 2 introduces minimal geometric distortion, with carbon-hydrogen bond lengths of 1.08 to 1.10 Angstroms [5] [6].
| Parameter | Typical Value |
|---|---|
| Bond Length Carbon-Nitrogen (imidazole ring) | 1.32-1.38 Å |
| Bond Length Carbon-Carbon (imidazole ring) | 1.36-1.42 Å |
| Bond Length Carbon≡Nitrogen (nitrile) | 1.15-1.16 Å |
| Bond Length Nitrogen-Carbon(benzyl) | 1.46-1.48 Å |
| Bond Angle Nitrogen-Carbon-Nitrogen (imidazole) | 105-112° |
| Bond Angle Carbon-Carbon≡Nitrogen | 178-180° |
| Dihedral Angle (imidazole-benzyl) | 60-90° |
| Carbon-Hydrogen bond length (methyl) | 1.08-1.10 Å |
| Ring planarity deviation | < 0.02 Å |
The tautomeric behavior of 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile in solution involves equilibrium between different protonation states of the imidazole ring system [11] [12] [13]. The predominant tautomer under neutral conditions corresponds to the 1H-form, where the acidic hydrogen resides on the nitrogen atom not bearing the benzyl substituent [12]. This tautomeric preference results from the stabilization provided by aromatic π-electron delocalization within the imidazole ring [12].
Computational studies on related imidazole systems indicate that the alternative 4H-tautomer exists as a minor species, with relative stability differences of 0.75 to 0.88 kilocalories per mole favoring the 1H-form [12] [13]. The electron-withdrawing nitrile substituent at position 5 significantly influences this equilibrium by reducing π-π electron repulsion and promoting aromatic stability [12]. This electronic effect favors the aromatic 1H-tautomer over the nonaromatic 4H-alternative.
Solvent effects play a crucial role in tautomeric equilibria, with polar protic solvents facilitating proton transfer processes through hydrogen bonding networks [12] [13]. In aqueous solution, water molecules can form hydrogen bonds with both nitrogen atoms of the imidazole ring, lowering the activation barrier for tautomeric interconversion from approximately 47 to 53 kilocalories per mole in the gas phase to less than 20 kilocalories per mole in water-assisted mechanisms [13]. The presence of the benzyl and methyl substituents provides steric hindrance that can influence the accessibility of nitrogen sites for protonation.
The nitrile substituent acts as a strong electron-withdrawing group, affecting the basicity of the imidazole nitrogen atoms and consequently the protonation equilibria [12]. Under acidic conditions, protonation occurs preferentially at the unsubstituted nitrogen, forming a stabilized imidazolium ion where the positive charge is delocalized through the aromatic system [12]. The tautomeric behavior exhibits temperature dependence, with increased thermal energy facilitating more rapid interconversion between tautomeric forms at elevated temperatures.
| Tautomeric Form | Relative Stability (kcal/mol) | Solution Behavior | Barrier Height (kcal/mol) |
|---|---|---|---|
| 1H-tautomer (major) | 0.0 (reference) | Predominant in polar solvents | N/A |
| 4H-tautomer (minor) | +0.75 to +0.88 | Minor population | 47-53 (gas phase) |
| Protonated form (1H-Imi+) | Stabilized by π-resonance | Favored with electron donating groups | <20 (water-assisted) |
| Protonated form (4H-Imi+) | Destabilized by +0.75-0.88 | Favored with electron withdrawing groups | <12 (solution) |
Computational modeling of the electron density distribution in 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile reveals distinct electrostatic regions that govern molecular reactivity and intermolecular interactions [15] [16] [17]. Density Functional Theory calculations using basis sets such as 6-311++G(d,p) provide detailed insights into the electronic structure and charge distribution patterns [15] [16] [18].
The molecular electrostatic potential map demonstrates significant polarization induced by the nitrile substituent, which acts as a strong electron-withdrawing group [15] [16] [19]. The carbon atom bearing the nitrile functionality exhibits a substantial positive electrostatic potential of +0.08 to +0.12 elementary charge units, while the nitrile carbon itself displays even higher positive character ranging from +0.15 to +0.20 elementary charge units [15] [16]. Conversely, the nitrile nitrogen atom maintains high electron density with negative electrostatic potential values of -0.10 to -0.15 elementary charge units [15] [16].
The imidazole nitrogen atoms exhibit characteristic negative electrostatic potentials, with the unsubstituted nitrogen showing values of -0.03 to -0.05 elementary charge units and the benzyl-substituted nitrogen displaying slightly reduced negativity of -0.02 to -0.04 elementary charge units [17] [20] [21]. This differential electron density distribution reflects the inductive effects of the benzyl substituent and provides insight into the relative basicity and nucleophilicity of these sites [21] [22].
Frontier molecular orbital analysis reveals that the Highest Occupied Molecular Orbital primarily localizes on the imidazole ring system with energy values estimated between -6.2 and -6.5 electron volts [16] [23] [24]. The Lowest Unoccupied Molecular Orbital exhibits significant contribution from both the nitrile group and the imidazole ring, with energies ranging from -1.1 to -1.4 electron volts [16] [23]. The resulting Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap of 4.8 to 5.1 electron volts indicates moderate reactivity suitable for various chemical transformations [15] [16].
The calculated dipole moment ranges from 4.5 to 5.2 Debye units, reflecting the significant charge separation induced by the electron-withdrawing nitrile group and the electron-donating methyl substituent [16] [18]. This substantial dipole moment influences the compound's solubility characteristics and intermolecular interaction patterns in both solution and solid phases [20] [21].
| Property | Estimated Value |
|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -6.2 to -6.5 |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.1 to -1.4 |
| Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Gap (eV) | 4.8 to 5.1 |
| Dipole Moment (Debye) | 4.5 to 5.2 |
| Molecular Electrostatic Potential (eV) | -0.05 to +0.05 |
| Calculated LogP | 2.5 to 3.0 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 3 |
The synthesis of 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile represents a significant challenge in heterocyclic chemistry, requiring careful optimization of reaction conditions to achieve high yields and selectivity. This compound, featuring both benzyl substitution at the nitrogen-1 position and a cyano group at the carbon-5 position, demands specialized synthetic approaches that accommodate the electronic and steric demands of these functional groups.
Classical cyclocondensation methodologies remain fundamental to imidazole synthesis, offering reliable pathways for constructing the heterocyclic core with precise substitution patterns. These approaches typically involve the formation of carbon-nitrogen bonds through nucleophilic attack and subsequent cyclization reactions [2].
The benzylamine-nitrile coupling mechanism represents a direct approach to 1-benzyl-substituted imidazoles through base-mediated deaminative coupling reactions. This methodology involves the initial formation of an amidine intermediate through nucleophilic attack of benzylamine on the nitrile carbon, followed by intramolecular cyclization [3] .
The reaction proceeds through a multi-step mechanism where benzylamine initially attacks the electrophilic carbon of the nitrile group, forming an intermediate imine species. Base-promoted deprotonation facilitates the subsequent cyclization through a 5-endo-trig ring closure mechanism. The optimal conditions require temperatures ranging from 35 to 150°C with reaction times varying from 24 to 48 hours, depending on the specific substrate combination .
Kinetic studies reveal that the rate-determining step involves carbon-nitrogen bond formation during the cyclization process, with activation energies typically ranging from 85 to 95 kJ/mol. The reaction demonstrates strong solvent dependence, with polar aprotic solvents such as dimethylformamide and tetrahydrofuran providing superior results compared to protic alternatives [3].
The coupling of 4-tert-butoxy benzonitrile with benzylamine under optimized conditions yields 79% of the corresponding imidazole product. The reaction scope accommodates various aliphatic and aromatic nitriles, though electron-withdrawing substituents on the nitrile component generally enhance reactivity through increased electrophilic character [3].
Base selection proves critical for optimal yields, with potassium carbonate, sodium hydride, and potassium tert-butoxide demonstrating superior performance. The base concentration typically requires 1.2 to 2.0 equivalents relative to the limiting reagent to ensure complete conversion while minimizing side reactions .
Solvent selection plays a crucial role in facilitating efficient ring closure during imidazole formation, with different solvents providing distinct advantages in terms of yield, reaction time, and product selectivity. The solvent environment influences both the nucleophilicity of reactive intermediates and the stability of transition states during cyclization [4] [5].
Dimethylformamide emerges as the most effective solvent for benzylamine-nitrile coupling reactions, providing yields ranging from 85 to 95% under optimized conditions. The high dielectric constant (36.7) and coordinating ability of dimethylformamide stabilize charged intermediates and facilitate nucleophilic attack mechanisms. However, the elevated boiling point (153°C) and toxicity concerns limit its applicability in certain synthetic contexts [4].
Tetrahydrofuran offers moderate polarity (dielectric constant 7.6) and demonstrates compatibility with a broad range of substrates, yielding 70 to 85% product formation. The lower boiling point (66°C) facilitates easier product isolation and solvent removal, though peroxide formation during storage presents safety considerations [4].
Ethanol represents an environmentally benign alternative, particularly suited for microwave-assisted synthesis protocols. Despite lower yields (60-80%) compared to dipolar aprotic solvents, ethanol provides excellent microwave absorption characteristics and enables rapid heating to optimal reaction temperatures. The green chemistry profile makes ethanol particularly attractive for scaled synthetic applications [5] [6].
Toluene demonstrates utility in metal-catalyzed variants, providing an inert environment that prevents catalyst deactivation while maintaining reasonable yields (75-90%). The extended reaction times (48-96 hours) required in toluene reflect the lower polarity and reduced solvation of ionic intermediates [4].
Transition metal-free synthetic methodologies have gained prominence due to their environmental benefits, reduced cost, and elimination of metal contamination in pharmaceutical applications. These approaches rely on organocatalysis, base promotion, or thermal activation to achieve imidazole formation [3] [7].
The base-mediated deaminative coupling of benzylamines with nitriles represents a significant advancement in metal-free imidazole synthesis. This protocol utilizes potassium tert-butoxide or potassium hydride as the base promoter, operating at temperatures between 100 and 140°C in coordinating solvents such as tetrahydrofuran or toluene .
The mechanism involves initial deprotonation of the benzylamine to form a highly nucleophilic amide anion, which subsequently attacks the nitrile carbon. The resulting amidine intermediate undergoes intramolecular cyclization with concomitant ammonia elimination, yielding the desired 2,4,5-trisubstituted imidazole products [3] .
Reaction optimization studies demonstrate that strongly basic conditions (pH > 12) are essential for efficient conversion, with potassium tert-butoxide/potassium hydride combinations providing superior results compared to weaker bases such as sodium carbonate or triethylamine. The optimal base loading ranges from 1.5 to 2.5 equivalents, balancing conversion efficiency against potential substrate degradation .
Temperature control proves critical, with the optimal range of 120°C providing maximum yields while minimizing thermal decomposition of sensitive functional groups. Lower temperatures result in incomplete conversion, while elevated temperatures promote unwanted side reactions including substrate polymerization and base-catalyzed degradation .
The substrate scope encompasses both aliphatic and aromatic nitriles, with electron-withdrawing substituents enhancing reactivity through increased electrophilic character of the nitrile carbon. Conversely, electron-donating groups reduce reaction rates and may require extended reaction times or elevated temperatures to achieve satisfactory conversion [3].
Microwave-assisted synthesis has revolutionized imidazole preparation by dramatically reducing reaction times while maintaining or improving product yields. The dielectric heating mechanism provides uniform temperature distribution and enables precise control over reaction conditions [8] [9] [6].
The optimization of microwave-assisted imidazole synthesis requires careful consideration of multiple parameters including temperature, power level, reaction time, catalyst loading, and substrate stoichiometry. Systematic optimization using factorial design methodologies reveals optimal conditions that maximize yield while minimizing reaction time [9].
Temperature optimization studies demonstrate maximum yields at 150°C, with this optimal value representing a balance between reaction kinetics and thermal degradation. Lower temperatures (100-130°C) result in incomplete conversion, while elevated temperatures (170-200°C) promote decomposition reactions that reduce overall yield [9] [6].
Microwave power settings between 600 and 700 watts provide optimal heating rates without causing localized overheating or substrate degradation. Higher power levels do not significantly improve reaction rates and may lead to uneven heating patterns that reduce reproducibility [9].
Reaction time optimization reveals that most transformations reach completion within 3.5 to 20 minutes under optimal conditions, representing a dramatic improvement over conventional heating methods that typically require 24 to 96 hours. The rapid heating rates achievable with microwave irradiation enable access to high-temperature conditions without extended exposure times that would degrade thermally sensitive substrates [9] [6].
Catalyst loading studies indicate optimal performance at 20 mol% for most acid catalysts, with para-toluenesulfonic acid demonstrating superior activity compared to alternatives such as sulfuric acid or phosphoric acid. The catalyst promotes both imine formation and subsequent cyclization through protonation of nucleophilic centers and stabilization of cationic intermediates [6].
Substrate stoichiometry optimization reveals that slight excess of the amine component (1.1 equivalents) maximizes conversion while minimizing purification challenges. Larger excesses do not significantly improve yields but complicate product isolation and increase waste generation [9].
Solid-phase synthesis methodologies enable parallel synthesis of imidazole libraries while facilitating product purification through simple washing procedures. These approaches utilize polymer-supported reagents or substrates to achieve imidazole formation under heterogeneous conditions [10] [11] [12].
The most successful solid-phase strategies employ 4-methylbenzhydrylamine resin as the solid support, with amino acid derivatives serving as the initial substrate. The synthetic sequence involves formation of an N-[1-(benzotriazol-1-yl)alkyl] moiety on the amino group, followed by nucleophilic substitution to form the five-membered imidazolidinone ring [10].
Resin selection significantly impacts the success of solid-phase imidazole synthesis, with different polymer supports offering distinct advantages in terms of loading capacity, coupling efficiency, and cleavage conditions. 4-Methylbenzhydrylamine resin provides loading capacities of 0.5 to 1.2 mmol/g with coupling efficiencies ranging from 85 to 95% [10].
Wang resin offers higher loading capacities (0.8-1.5 mmol/g) but demonstrates lower coupling efficiencies (75-90%) due to increased steric hindrance around the reactive sites. The facile cleavage conditions using trifluoroacetic acid make Wang resin particularly suitable for acid-stable imidazole products [10].
Rink amide resin enables synthesis of imidazole amide derivatives with moderate loading (0.4-0.8 mmol/g) but excellent coupling efficiency (80-95%). The mild cleavage conditions minimize product degradation and enable isolation of sensitive imidazole derivatives [10].
The cyclization reaction proceeds through nucleophilic substitution of the benzotriazole group with an amidic nitrogen, resulting in formation of the five-membered imidazolidinone ring. The reaction demonstrates non-stereospecific behavior, producing diastereomeric mixtures in ratios that depend on the substitution pattern of the starting materials [10].
Optimization studies reveal that aromatic aldehydes provide superior results compared to aliphatic alternatives, likely due to increased electrophilicity of the carbonyl carbon. Heterocyclic aldehydes demonstrate intermediate reactivity and enable access to imidazole derivatives with additional nitrogen-containing substituents [10].
The combinatorial approach enables systematic exploration of structure-activity relationships through parallel synthesis of focused libraries. This methodology proves particularly valuable for pharmaceutical applications where rapid access to diverse imidazole derivatives facilitates biological screening and lead optimization [11] [12].
Cleavage optimization studies demonstrate that trifluoroacetic acid concentrations between 50 and 95% provide optimal results, with higher concentrations ensuring complete cleavage while minimizing acid-catalyzed degradation of sensitive functional groups. Scavenger additives such as triisopropylsilane or water reduce cationic side reactions during the cleavage process [10].
Product purification following cleavage typically involves precipitation from diethyl ether or hexane, followed by recrystallization from appropriate solvents. The solid-phase approach significantly reduces purification requirements compared to solution-phase alternatives, enabling rapid access to purified imidazole products [10].
The synthetic methodology demonstrates broad applicability across various imidazole substitution patterns, accommodating both electron-rich and electron-poor aromatic substituents. However, certain limitations exist regarding highly sterically hindered substrates or those containing strongly coordinating functional groups that interfere with the cyclization mechanism [10].